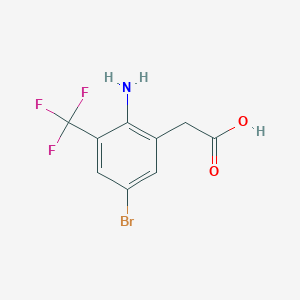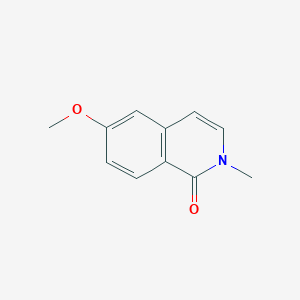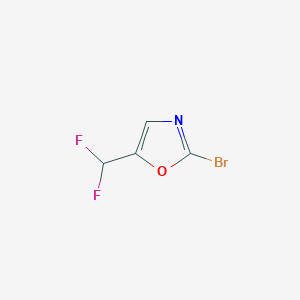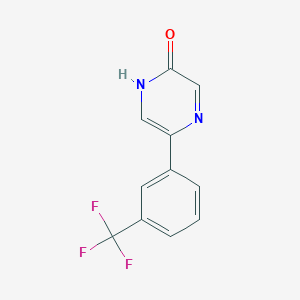
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrazole ring contributes to its overall stability and reactivity.
類似化合物との比較
- Ethyl 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-(4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Comparison: Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C13H13FN2O2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
ethyl 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-11(8(2)15-16-12)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChIキー |
FPHGCGBFIJTGDC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=C1C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)




![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)








